5-bromo-2-fluoro-N,N-dimethylbenzamide
Overview
Description
5-Bromo-2-fluoro-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H9BrFNO. It is a derivative of benzamide, featuring bromine and fluorine atoms on the benzene ring and two methyl groups attached to the nitrogen atom of the amide group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-fluorobenzonitrile as the starting material.
Bromination: The fluorobenzonitrile undergoes bromination to introduce the bromine atom at the 5-position of the benzene ring.
Amidation: The brominated compound is then converted to the corresponding carboxylic acid through hydrolysis.
Dimethylation: Finally, the carboxylic acid is treated with dimethylamine to form the N,N-dimethylamide group.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the amide group to a carboxylic acid.
Reduction: Reduction reactions may target the bromine atom, potentially leading to the formation of a bromoalkane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) can be employed for substitution reactions.
Major Products Formed:
Oxidation: 5-Bromo-2-fluorobenzoic acid
Reduction: 5-Bromo-2-fluoro-N,N-dimethylbenzylamine
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
Chemistry: 5-Bromo-2-fluoro-N,N-dimethylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry.
Biology: The compound can be used as a probe in biological studies to understand the interaction of fluorinated and brominated compounds with biological systems.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism by which 5-bromo-2-fluoro-N,N-dimethylbenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The presence of fluorine and bromine atoms can enhance the compound's binding affinity and selectivity.
Comparison with Similar Compounds
2-Bromo-5-fluoro-N-methylbenzamide
2-Bromo-5-fluorobenzamide
2-Fluoro-N,N-dimethylbenzamide
Uniqueness: 5-Bromo-2-fluoro-N,N-dimethylbenzamide stands out due to the presence of both bromine and fluorine atoms on the benzene ring, which can significantly alter its chemical and biological properties compared to its analogs.
This compound's unique combination of functional groups and its potential applications make it a valuable subject of study in various scientific fields. Its synthesis, reactions, and applications highlight its importance in advancing both fundamental research and practical applications.
Properties
IUPAC Name |
5-bromo-2-fluoro-N,N-dimethylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOTUMVHMIXIEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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